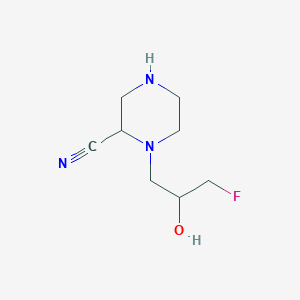
1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile is a chemical compound with the molecular formula C8H14FN3O. It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile typically involves the reaction of piperazine derivatives with fluoroalkylating agents. One common method includes the reaction of 1-(2-cyanoethyl)piperazine with 3-fluoro-1,2-epoxypropane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of 1-(3-oxo-2-hydroxypropyl)piperazine-2-carbonitrile.
Reduction: Formation of 1-(3-fluoro-2-hydroxypropyl)piperazine-2-amine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and hydroxyl groups can enhance its binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .
Comparison with Similar Compounds
- 1-(3-Chloro-2-hydroxypropyl)piperazine-2-carbonitrile
- 1-(3-Bromo-2-hydroxypropyl)piperazine-2-carbonitrile
- 1-(3-Methyl-2-hydroxypropyl)piperazine-2-carbonitrile
Comparison: 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more effective in certain applications compared to its chloro, bromo, or methyl counterparts .
Properties
Molecular Formula |
C8H14FN3O |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)piperazine-2-carbonitrile |
InChI |
InChI=1S/C8H14FN3O/c9-3-8(13)6-12-2-1-11-5-7(12)4-10/h7-8,11,13H,1-3,5-6H2 |
InChI Key |
GZQOOEZFIRZKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C#N)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



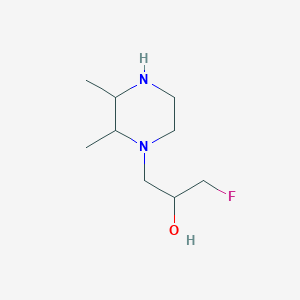
![5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine](/img/structure/B13252383.png)

![3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine](/img/structure/B13252393.png)
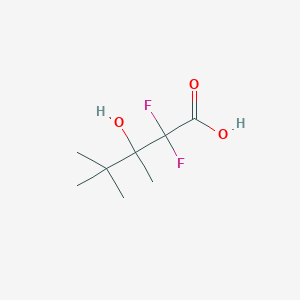
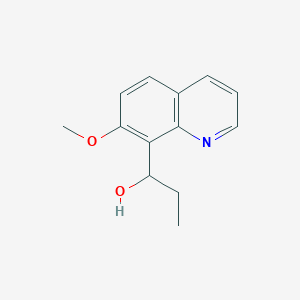

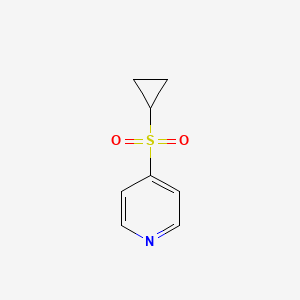



![4-[3-(2-Aminoethyl)phenyl]benzoic acid](/img/structure/B13252441.png)
![1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13252443.png)
